molecular formula C17H22N2O2S B2665053 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1286695-26-8

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2665053
CAS No.: 1286695-26-8
M. Wt: 318.44
InChI Key: OJWAVVGRBCGDEN-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a hydroxy group, a phenyl group, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methyl-4-phenylbutanol with a suitable protecting group to form a protected intermediate.

    Introduction of the Thiophene Ring: The protected intermediate is then reacted with thiophen-2-ylmethylamine under controlled conditions to introduce the thiophene ring.

    Deprotection and Urea Formation: The final step involves deprotection of the intermediate followed by the reaction with an isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the thiophene ring or the urea moiety.

    Substitution: The phenyl and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced thiophene derivatives or modified urea structures.

    Substitution: Formation of substituted phenyl or thiophene derivatives.

Scientific Research Applications

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

    1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-17(21,10-9-14-6-3-2-4-7-14)13-19-16(20)18-12-15-8-5-11-22-15/h2-8,11,21H,9-10,12-13H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWAVVGRBCGDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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